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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KU-60019, a potent and selective

inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, and its critical role in the DNA

Damage Response (DDR). This document summarizes key quantitative data, details essential

experimental protocols, and visualizes the complex signaling pathways involved, offering a

comprehensive resource for professionals in the fields of oncology, cell biology, and drug

discovery.

Core Concepts: ATM and the DNA Damage
Response
The integrity of the genome is constantly challenged by endogenous and exogenous DNA-

damaging agents. The DNA Damage Response (DDR) is a complex signaling network that

detects DNA lesions, arrests the cell cycle to allow for repair, and, if the damage is irreparable,

initiates apoptosis.[1] A central player in the DDR is the ATM kinase, a member of the

phosphatidylinositol 3-kinase-like kinase (PIKK) family.[1][2] ATM is primarily activated by DNA

double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] Upon

activation, ATM phosphorylates a multitude of downstream substrates to orchestrate a

coordinated cellular response.[1]
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KU-60019 is a second-generation ATM inhibitor, an improved analogue of KU-55933.[3][4] It

exhibits high potency and selectivity for ATM, making it a valuable tool for studying the DDR

and a promising candidate for cancer therapy.[2][3][4]

Quantitative Data Summary
The following table summarizes the key quantitative data for KU-60019, highlighting its potency

and selectivity.

Parameter Target Value
Cell
Line/System

Reference(s)

IC50 ATM 6.3 nM Cell-free assay [2][3]

DNA-PKcs 1.7 µM Cell-free assay [2][3]

ATR >10 µM Cell-free assay [2][3]

MCF7 11.9 µM
Antiproliferative

activity
[3]

HCT116
Comparable to

KU-60019
Growth inhibition [5]

Ki ATM

Approx. half of

KU-55933 (2.2

nM)

In vitro [3][4]

Mechanism of Action: Abrogating the DNA Damage
Response
KU-60019 exerts its effects by competitively inhibiting the ATP-binding site of the ATM kinase.

This inhibition prevents the phosphorylation of key downstream targets, effectively disrupting

the DDR signaling cascade.

Key Downstream Targets and Cellular Consequences:
p53: Inhibition of ATM prevents the phosphorylation of p53 at Serine 15, a critical step for its

activation and stabilization. This leads to a failure in p53-mediated cell cycle arrest and
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apoptosis.[4][6]

H2AX: KU-60019 blocks the ATM-mediated phosphorylation of H2AX to form γ-H2AX, a

crucial marker of DNA double-strand breaks and a scaffold for the recruitment of repair

proteins.[2][4]

CHK2: The activation of the checkpoint kinase CHK2, a key effector of ATM-mediated cell

cycle arrest, is inhibited by KU-60019.[2][4]

Cell Cycle Checkpoints: By inhibiting the ATM-p53-p21 and ATM-CHK2 pathways, KU-60019
abrogates the G1/S and G2/M cell cycle checkpoints, allowing cells with damaged DNA to

proceed through the cell cycle, often leading to mitotic catastrophe and cell death.

Pro-survival Signaling: KU-60019 has been shown to reduce the phosphorylation of AKT at

Serine 473, suggesting an impact on pro-survival signaling pathways.[4]

Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the central role of ATM in

the DNA damage response and the mechanism of action of KU-60019.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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